molecular formula C8H15Cl2N3 B1383732 1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride CAS No. 2059950-06-8

1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride

Cat. No.: B1383732
CAS No.: 2059950-06-8
M. Wt: 224.13 g/mol
InChI Key: XCPBLUAPOFBSFC-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride is a piperazine derivative featuring a cyclopropyl substituent and a carbonitrile group at the second position of the piperazine ring. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications . The cyclopropyl group likely contributes to steric and electronic effects, influencing receptor binding or metabolic stability, while the carbonitrile moiety may modulate lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name

1-cyclopropylpiperazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;;/h7-8,10H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPBLUAPOFBSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Protected Piperazine Intermediate

  • Starting Material: 4-(Cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.
  • Reaction Conditions: Dissolve in anhydrous dichloromethane (DCM), cool to 0°C under nitrogen atmosphere.
  • Reagent: Trifluoroacetic acid (TFA) in molar ratios typically ranging from 1:3 to 1:6 (ester:TFA).
  • Procedure: Dropwise addition of TFA under stirring, followed by stirring at ambient temperature (20–25°C) for 3 hours.
  • Outcome: TFA cleaves the tert-butyl protecting group, yielding the free piperazine derivative, 1-cyclopropylpiperazine.

Step 2: Introduction of the Carbonitrile Group

  • Reaction Type: Nucleophilic substitution or cyanation.
  • Reagents: Cyanide sources such as sodium cyanide or potassium cyanide.
  • Conditions: The free piperazine is dissolved in an aprotic solvent like dichloromethane or acetone, cooled to 0–5°C.
  • Procedure: Addition of cyanide reagent under controlled conditions to replace suitable leaving groups (e.g., halides or activated intermediates) with the nitrile group.
  • Alternative Method: Use of acyl chlorides (e.g., cyclopropylcarbonyl chloride) to acylate the nitrogen, followed by dehydration to form the nitrile.

Step 3: Cyclopropyl Group Introduction

  • Method: Cyclopropanation of the piperazine ring or acylation with cyclopropyl-containing acyl chlorides.
  • Reagents: Cyclopropylcarbonyl chloride or similar derivatives.
  • Reaction Conditions: The reaction is performed in inert solvents like ethanol, methanol, or dichloromethane at 0–25°C.
  • Procedure: Dropwise addition of cyclopropylcarbonyl chloride to the piperazine solution under nitrogen, with stirring for 1 hour, followed by crystallization.

Step 4: Salt Formation and Purification

  • Reaction: Treatment of the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., methyl tert-butyl ether, ethanol).
  • Conditions: Conducted at 0–25°C under inert atmosphere.
  • Outcome: Formation of dihydrochloride salt enhances water solubility and stability.
  • Isolation: Crystallization from suitable solvents such as petroleum ether or n-hexane, filtration, and vacuum drying.

Data Table Summarizing Key Parameters

Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
1 Trifluoroacetic acid Dichloromethane 0°C to 25°C 3 hours 85–90 Efficient deprotection of tert-butyl group
2 Sodium or potassium cyanide Acetone or DCM 0–5°C 2–4 hours 70–85 Nucleophilic cyanation to introduce nitrile group
3 Cyclopropylcarbonyl chloride Ethanol or DCM 0–25°C 1 hour 80–90 Cyclopropyl group introduction
4 Hydrochloric acid Ethanol or MTBE 0–25°C 1–2 hours 85–95 Salt formation, crystallization

Research Findings and Optimization Insights

  • Reaction Efficiency: Use of polar aprotic solvents like dichloromethane or acetone enhances nucleophilicity, increasing yields.
  • Temperature Control: Maintaining low temperatures (0–5°C) during cyanation minimizes side reactions and improves selectivity.
  • Purity and Yield: Sequential purification steps such as recrystallization from petroleum ether or n-hexane significantly reduce impurities.
  • Environmental Considerations: Employing greener solvents (e.g., ethyl acetate) and minimizing excess reagents align with sustainable practices.
  • Industrial Scale-Up: Continuous flow reactors and automated monitoring improve consistency and safety.

Notes on Divergent Methods

  • Alternative Cyclopropanation: Metal-catalyzed carbene transfer reactions (e.g., using diazocompounds) can be employed for cyclopropyl group addition, though they require specialized equipment.
  • Direct Cyanation: Recent advances involve catalytic cyanation under milder conditions, reducing hazards associated with cyanide reagents.
  • Salt Variants: While dihydrochloride is standard, other salts (e.g., sulfate, mesylate) can be synthesized depending on application needs.

Chemical Reactions Analysis

1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the carbonitrile group can be replaced by other functional groups using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride has been explored as a lead compound for developing pharmaceuticals targeting neurological disorders. Its structural characteristics suggest potential roles in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors, which are crucial in mood regulation and psychiatric disorders .

Chemical Biology

In chemical biology, this compound is investigated for its enzyme inhibition properties. Studies indicate that piperazine derivatives can exhibit significant pharmacological effects, including antimicrobial and antiviral activities. The interaction of this compound with various biological targets is an area of active research, focusing on its binding affinity to receptors involved in neurotransmission .

Industrial Applications

The compound serves as a building block in the synthesis of more complex organic molecules. It is utilized in the production of specialty chemicals and intermediates, contributing to the development of new materials and chemical processes. Its unique structure allows for diverse chemical modifications, making it valuable in various industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Neurological Disorders : Research indicates that compounds with similar structures have shown efficacy as anxiolytics and antidepressants. The cyclopropyl moiety may influence receptor binding affinities, enhancing therapeutic profiles .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound could exhibit antimicrobial properties, warranting further exploration into its mechanisms against specific pathogens .
  • Drug Development : Ongoing studies focus on optimizing the synthesis of this compound to improve yield and purity for pharmaceutical applications. The compound's ability to undergo various chemical reactions makes it a promising candidate for further drug design efforts .

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Aryl Substituents : The cyclopropyl group in the target compound may confer greater metabolic stability compared to aryl-substituted analogs (e.g., 1-(2-methoxyphenyl)piperazine dihydrochloride), which are prone to oxidative metabolism .
  • Carbonitrile vs.
  • Salt Forms: Dihydrochloride salts generally exhibit higher water solubility (e.g., >50 mg/mL in water) compared to monohydrochloride derivatives, as demonstrated in putrescine dihydrochloride preparations .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (using fragment-based methods) is approximately 1.5, higher than 1-(cyclopropylcarbonyl)piperazine hydrochloride (logP ≈ 0.8) due to the carbonitrile group’s hydrophobic nature .
  • pKa Values : Protonation occurs primarily at the piperazine nitrogens. For similar dihydrochlorides, pKa₁ ≈ 8.5–9.0 (first protonation) and pKa₂ ≈ 3.5–4.5 (second protonation), as determined via capillary zone electrophoresis .
  • Solubility: Dihydrochloride salts typically achieve solubility >100 mg/mL in water, critical for intravenous formulations .

Biological Activity

1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride is a synthetic compound with a distinctive structure that positions it as a potential candidate in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a cyclopropyl group attached to a piperazine ring, with a nitrile group on the second carbon of the piperazine. The presence of two hydrochloride groups enhances the solubility and bioavailability of the compound. The unique structure suggests possible interactions with various biological targets, especially in the central nervous system (CNS).

Anxiolytic and Antidepressant Potential

Piperazine derivatives are widely recognized for their anxiolytic, antidepressant, and antipsychotic properties. Preliminary studies indicate that compounds similar to this compound may exhibit significant pharmacological effects due to their ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation.

Interaction Studies

Research has shown that piperazine derivatives can influence receptor binding and selectivity. For instance, studies on related compounds demonstrated their binding affinities to serotonin (5-HT) and dopamine (D2) receptors, suggesting that this compound may share similar interactions. However, specific data on its binding affinities are currently limited and warrant further investigation.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound Name Structure Features Unique Aspects
1-CyclopropylpiperazineCyclopropyl group, basic piperazineLacks nitrile functionality
4-CyclopropylpiperidineCyclopropyl group on a piperidine ringMore saturated structure; different pharmacology
1-(Cyclopropyl)-4-(2-methoxyphenyl)piperazineCyclopropyl and methoxyphenyl substituentsEnhanced lipophilicity; potential CNS activity
N-cyclopropyldiphenylmethanamineCyclopropyl group connected to diphenyl structureDistinct pharmacological profile; used in antidepressants

The combination of the cyclopropyl moiety and the nitrile group in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research on related piperazine derivatives provides insights into its potential applications:

  • Anxiolytic Activity : A study indicated that piperazine derivatives could reduce anxiety-like behavior in animal models through modulation of serotonergic pathways .
  • Antidepressant Effects : Another investigation revealed that certain piperazine analogs exhibited antidepressant-like effects by enhancing serotonin levels in the brain .

These findings suggest that this compound could similarly affect mood disorders but require dedicated studies to confirm its efficacy.

Q & A

Q. How should conflicting spectral data (e.g., NMR shifts) from different labs be reconciled?

  • Methodological Answer :
  • Reference Standards : Cross-validate spectra with a certified sample (e.g., USP/Ph. Eur. standards) .
  • Deuterated Solvent Calibration : Ensure consistent use of DMSO-d6 vs. CDCl3, as solvent polarity affects shifts .
  • Collaborative Inter-Labs : Share raw FID files for independent reprocessing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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